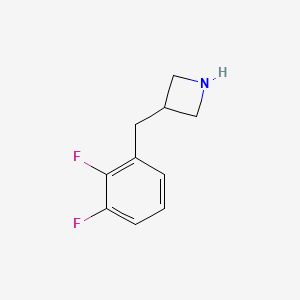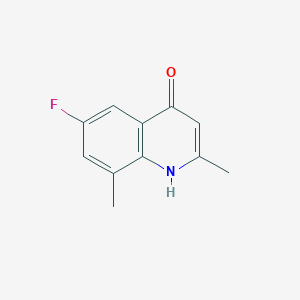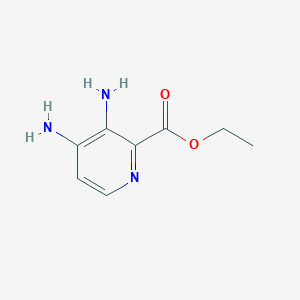
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone is a compound that combines the structural features of aziridine and benzimidazole Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity, while benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone typically involves the reaction of aziridine with a benzimidazole derivative. One common method is the condensation of aziridine with 2-formylbenzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Aziridine N-oxide.
Reduction: Corresponding amine.
Substitution: Substituted aziridine derivatives.
Applications De Recherche Scientifique
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of (Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone involves its interaction with biological targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzimidazole moiety can interact with DNA and proteins, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of an aziridine ring.
Aziridine-1-carbaldehyde oximes: Compounds with similar aziridine functionality but different substituents.
Uniqueness
(Aziridin-1-yl)(1H-benzimidazol-2-yl)methanone is unique due to the combination of aziridine and benzimidazole moieties, which imparts distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
384807-06-1 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
aziridin-1-yl(1H-benzimidazol-2-yl)methanone |
InChI |
InChI=1S/C10H9N3O/c14-10(13-5-6-13)9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) |
Clé InChI |
BOWRCMTWSUFJNH-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(=O)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11908945.png)


![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)







